5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide
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Overview
Description
5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Bromine Atom: The bromination of the benzoxazole core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.
Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the brominated benzoxazole derivative with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole and methoxybenzamide moieties.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Alkylation: Alkyl halides and bases like potassium carbonate.
Coupling: Palladium catalysts and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxazole derivatives.
Scientific Research Applications
5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H23BrN2O3 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
5-bromo-N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H23BrN2O3/c1-4-15(2)17-7-11-23-21(13-17)28-25(31-23)16-5-9-19(10-6-16)27-24(29)20-14-18(26)8-12-22(20)30-3/h5-15H,4H2,1-3H3,(H,27,29) |
InChI Key |
IZZHWNBBODJRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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